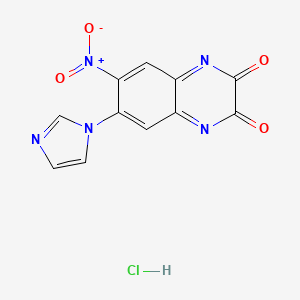

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride is a compound that belongs to the class of quinoxalines Quinoxalines are bicyclic heterocycles made up of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride typically involves the formation of the quinoxaline core followed by the introduction of the imidazole and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of o-phenylenediamine with glyoxal can form the quinoxaline core, which is then further functionalized to introduce the imidazole and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Pharmacological Properties

YM90K is primarily recognized for its role as an antagonist of the alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. Its pharmacological properties include:

- Neuroprotective Effects : YM90K has been studied for its neuroprotective capabilities against ischemic damage. It has shown potential in preventing neuronal death during ischemic events by modulating glutamate receptor activity, which can lead to reduced excitotoxicity .

- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties, demonstrating efficacy in animal models of epilepsy. It works by inhibiting AMPA receptors, thus reducing the likelihood of seizure activity .

Therapeutic Applications

The therapeutic applications of YM90K are diverse and include:

- Stroke and Ischemia : Research indicates that pre-treatment with YM90K can mitigate damage from ischemic strokes by protecting neurons from glutamate-induced toxicity .

- Neurodegenerative Diseases : Given its neuroprotective properties, there is potential for YM90K to be explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where excitotoxicity plays a significant role in disease progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of YM90K has been essential in optimizing its pharmacological properties. Various derivatives of the compound have been synthesized and tested to enhance its efficacy and selectivity for AMPA receptors. Notable findings include:

| Compound | Activity | Remarks |

|---|---|---|

| YM90K | Potent AMPA antagonist | High water solubility enhances bioavailability |

| Derivative A | Moderate activity | Structural modifications led to reduced efficacy |

| Derivative B | High selectivity | Improved binding affinity for AMPA receptors |

These studies highlight the importance of chemical modifications in enhancing the therapeutic profile of YM90K and its derivatives .

Case Studies

Several case studies have explored the applications of YM90K:

Case Study 1: Neuroprotection in Animal Models

In a study involving rats subjected to induced ischemic conditions, pre-treatment with YM90K resulted in a significant reduction in neuronal death compared to control groups. The study concluded that YM90K effectively protects against excitotoxicity associated with ischemia, suggesting its potential as a therapeutic agent for stroke patients .

Case Study 2: Anticonvulsant Efficacy

A series of experiments demonstrated that administration of YM90K prior to seizure induction significantly reduced seizure duration and frequency in rodent models. This suggests that YM90K could be a promising candidate for developing new anticonvulsant medications .

Mechanism of Action

The mechanism of action of 6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 6-(1H-imidazol-1-yl)-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione

- 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride

Uniqueness

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride is unique due to its specific combination of the imidazole and nitro groups on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride, also known as compound 11, is a synthetic compound that has garnered attention due to its biological activity, particularly as an antagonist of the AMPA receptor. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the quinoxaline family and features an imidazole ring which contributes to its biological activity. Its molecular formula is C10H7N3O3, and it has a molecular weight of approximately 219.18 g/mol . The presence of the nitro and imidazole groups are significant for its interaction with glutamate receptors.

AMPA Receptor Antagonism

Research indicates that 6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione exhibits potent antagonistic activity against the AMPA receptor, a subtype of glutamate receptors involved in fast synaptic transmission in the central nervous system. The compound has a Ki value of 0.084 µM, indicating high potency comparable to other known AMPA antagonists like NBQX (Ki = 0.060 µM) .

Table 1: Comparison of Ki Values for AMPA Receptor Antagonists

| Compound | Ki (µM) |

|---|---|

| 6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione | 0.084 |

| NBQX | 0.060 |

Neuroprotective Effects

In vivo studies have shown that this compound can provide neuroprotection against sound-induced seizures in DBA/2 mice at a minimum effective dose of 3 mg/kg . This suggests potential applications in treating conditions characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the imidazolyl moiety acts as a bioisostere for cyano and nitro groups, enhancing the compound's binding affinity to the AMPA receptor . Modifications to the quinoxaline structure can significantly alter biological activity, emphasizing the importance of specific functional groups in drug design.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various neurological models:

- Seizure Models : A study demonstrated that administration of this compound reduced seizure frequency in animal models, supporting its role as an anticonvulsant .

- Neurodegeneration : Research has indicated that compounds with similar structures may influence neurodegenerative processes by modulating glutamate receptor activity .

- Behavioral Studies : Behavioral assays in rodent models have shown improvements in cognitive functions when treated with this compound, linking its pharmacological effects to potential therapeutic benefits in cognitive disorders.

Properties

Molecular Formula |

C11H6ClN5O4 |

|---|---|

Molecular Weight |

307.65 g/mol |

IUPAC Name |

6-imidazol-1-yl-7-nitroquinoxaline-2,3-dione;hydrochloride |

InChI |

InChI=1S/C11H5N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H;1H |

InChI Key |

NIBKTBNARXJWLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=CC3=NC(=O)C(=O)N=C3C=C2[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.